molecular formula C14H26O2 B14869899 Hex-3-enyl octanoate

Hex-3-enyl octanoate

Cat. No.: B14869899
M. Wt: 226.35 g/mol
InChI Key: DYIDDAHHUMHEEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hex-3-enyl octanoate is an organic compound with the molecular formula C14H26O2. It is an ester formed from the reaction between hex-3-enol and octanoic acid. This compound is known for its pleasant fruity aroma, making it a valuable component in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hex-3-enyl octanoate can be synthesized through an esterification reaction between hex-3-enol and octanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The product is then purified through distillation to obtain the pure ester .

Chemical Reactions Analysis

Types of Reactions

Hex-3-enyl octanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hex-3-enol and octanoic acid.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Hex-3-enol and octanoic acid.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Hex-3-enyl octanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of hex-3-enyl octanoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of a fruity aroma. The compound’s molecular structure allows it to bind to specific receptors, triggering a signal transduction pathway that results in the sensation of smell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hex-3-enyl octanoate is unique due to its specific combination of hex-3-enol and octanoic acid, which imparts a distinct fruity aroma that is different from other similar esters. Its longer carbon chain compared to hex-3-enyl acetate and hex-3-enyl butyrate gives it a unique olfactory profile .

Properties

IUPAC Name

hex-3-enyl octanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-3-5-7-9-10-12-14(15)16-13-11-8-6-4-2/h6,8H,3-5,7,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIDDAHHUMHEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCCC=CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70866857
Record name Hex-3-en-1-yl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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